molecular formula C8H15NO2 B1501181 tert-Butyl azetidine-2-carboxylate CAS No. 208034-97-3

tert-Butyl azetidine-2-carboxylate

Cat. No. B1501181
CAS RN: 208034-97-3
M. Wt: 157.21 g/mol
InChI Key: KHNFEQCEQIAFES-UHFFFAOYSA-N
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Description

“tert-Butyl azetidine-2-carboxylate” is a chemical compound with the molecular formula C8H15NO2 . It is also known by other names such as “(2S)-tert-Butyl azetidine-2-carboxylate” and "L-Azetidine-2-carboxylic Acid t-Butyl Ester" . The compound has a molecular weight of 157.21 g/mol .


Synthesis Analysis

The synthesis of azetidines, including “tert-Butyl azetidine-2-carboxylate”, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates. The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Molecular Structure Analysis

The molecular structure of “tert-Butyl azetidine-2-carboxylate” is characterized by a four-membered azetidine ring attached to a carboxylate group . The compound has a total of 11 heavy atoms and its structure includes 1 hydrogen bond donor and 3 hydrogen bond acceptors .


Chemical Reactions Analysis

Azetidines, including “tert-Butyl azetidine-2-carboxylate”, can undergo various chemical reactions. One notable reaction is the visible-light-mediated intermolecular aza Paternò–Büchi reaction . This reaction involves the [2+2] cycloaddition of the azetidine with a wide range of alkenes, leading to the synthesis of highly functionalized azetidines .

Scientific Research Applications

Comprehensive Analysis of tert-Butyl Azetidine-2-carboxylate Applications

tert-Butyl azetidine-2-carboxylate: is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Synthesis of Thia and Oxa-Azaspiro[3.4]octanes

This compound serves as a crucial building block in synthesizing thia and oxa-azaspiro[3.4]octanes . These spirocyclic structures are significant due to their presence in numerous biologically active molecules and potential pharmaceutical applications.

[3+2] Cycloadditions

The Carreira lab has reported that tert-Butyl azetidine-2-carboxylate can undergo [3+2] cycloadditions with dipolariphiles . This reaction is pivotal for generating small-ring spirocycles, which are valuable in medicinal chemistry for creating diverse molecular scaffolds.

Precursor for Spirocyclic Compounds

As a precursor, this compound facilitates the creation of spirocyclic compounds . These compounds have garnered attention in drug discovery for their three-dimensional complexity and the ability to interact with biological targets.

Heterocyclic Building Blocks

In heterocyclic chemistry, tert-Butyl azetidine-2-carboxylate is used as a building block . Heterocycles are the core structures for many drugs and agrochemicals, making this application vital for developing new therapeutic agents.

Chemical Space Exploration

The Carreira Research Group emphasizes the role of tert-Butyl azetidine-2-carboxylate in exploring uncharted landscapes in chemical space . This exploration is crucial for discovering novel compounds with potential applications in various scientific fields.

Organic Synthesis

This compound is also employed in broader organic synthesis processes . Its reactivity and stability under different conditions make it a valuable reagent for constructing complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, tert-Butyl azetidine-2-carboxylate is used to synthesize compounds with potential pharmacological properties . Its role in building molecular diversity aids in the discovery of new drugs.

Material Science

Lastly, the compound finds applications in material science . It can be used to synthesize polymers and other materials with unique properties, contributing to the development of advanced materials.

Future Directions

The synthesis of azetidines, including “tert-Butyl azetidine-2-carboxylate”, via visible-light-mediated intermolecular [2+2] photocycloadditions represents a significant advancement in the field . This approach allows for the synthesis of highly functionalized azetidines from readily available precursors. Importantly, the accessible azetidine products can be readily converted into free, unprotected azetidines, which represents a new approach to access these highly desirable synthetic targets . Future research may focus on further optimizing this synthesis method and exploring the potential applications of these azetidine compounds.

properties

IUPAC Name

tert-butyl azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNFEQCEQIAFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666591
Record name tert-Butyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

208034-97-3
Record name tert-Butyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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